

# dezapelisib PIK3CD target

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## Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

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## Dezapelisib Profile

**Dezapelisib** is documented as a potent and selective synthetic small-molecule inhibitor of the **PI3K $\delta$  isoform**, which is encoded by the *PIK3CD* gene [1]. It was initially investigated as a potential therapy for B-cell malignancies [1].

The table below summarizes its core molecular and claimed characteristics:

Property	Description
IUPHAR/BPS Ligand ID	9728 [1]
Molecular Target	PIK3CD (PI3K $\delta$ ) inhibitor [1]
Selectivity	Potent and selective for PIK3 $\delta$ [1]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> FN <sub>7</sub> OS [1]
Molecular Weight	421.11 g/mol [1]
CAS Registry No.	1262440-25-4 [1]
Development Codes	INCB 40093, INCB40093 [1]

Property	Description
Lipinski's Rules	Zero rules broken [1]

## Clinical Development Context

**Dezapelisib** was in development for **B-cell malignancies**, a common application for PI3K $\delta$  inhibitors given this isoform's high abundance in leukocytes [2] [1]. Its development status appears historical, and it has not progressed to late-stage clinical trials or received FDA approval unlike other PIK3CD inhibitors [3].

For comparison, the table below lists other PI3K $\delta$ -targeting agents that have reached more advanced stages of development or clinical use:

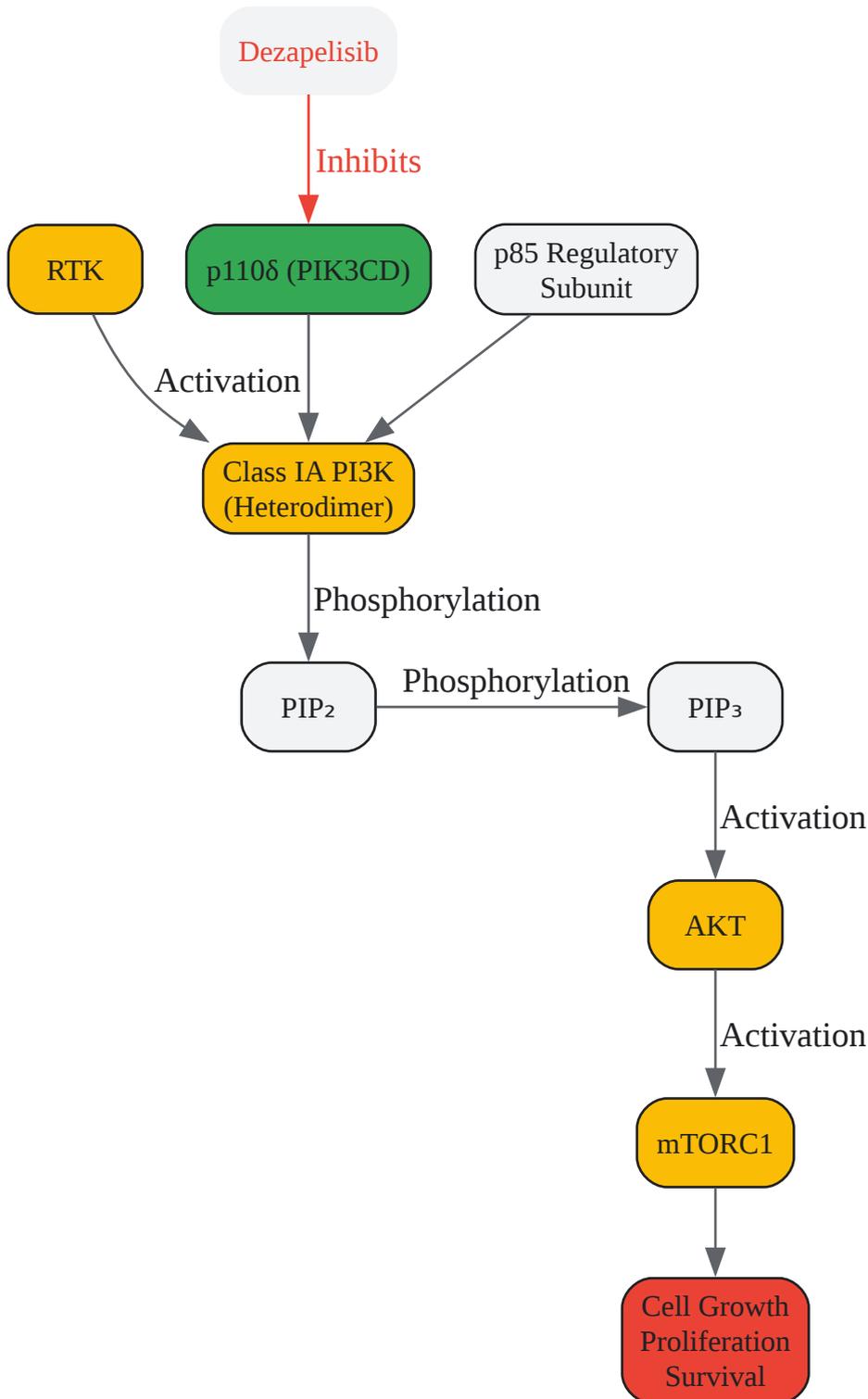
Inhibitor Name	Key Characteristics	Approved or Late-Stage Indications
<b>Idelalisib</b> [3]	First FDA-approved PIK3CD inhibitor (2014)	Relapsed CLL, FL, SLL
<b>Leniolisib</b> [3]	Selective PIK3CD inhibitor	Approved (2023) for Activated PI3K Delta Syndrome (APDS)
<b>Duvelisib</b> [3]	Inhibits PIK3CD & PIK3CG	Relapsed or refractory CLL/SLL, FL
<b>Copanlisib</b> [3]	Inhibits PIK3CA & PIK3CD	Relapsed Follicular Lymphoma
<b>Parsaclisib</b> [3]	PIK3CD inhibitor	In Phase III trials for FL, MZL, Myelofibrosis

## The PIK3CD Signaling Pathway and Experimental Rationale

PIK3CD (p110 $\delta$ ) is a **Class IA PI3K catalytic subunit**. The PI3K pathway is a critical intracellular signaling network that regulates cell growth, survival, and metabolism [2]. Its aberrant activation is a

common feature in cancer [2].

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the points of inhibition for drugs like **dezapelisib**:



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*Simplified PI3K/AKT/mTOR pathway and **dezapelisib** inhibition of p110δ.*

## Guidance for Further Research

The available public data on **dezapelisib** is limited. To obtain the in-depth technical details required for a whitepaper, I suggest the following avenues:

- **Query Patent Databases:** The compound is claimed in patent **WO2011008487** [1]. Full patent documents often contain detailed synthetic routes, broad biological testing methods, and structure-activity relationship (SAR) data not found in journals.
- **Search Preclinical Publications:** Use specialized scientific databases like PubMed to search for primary research articles using its synonyms ("**INCB 40093**," "**compound 67**") which may reveal earlier-stage studies [1].
- **Explore Related Inhibitors:** The development paths and experimental protocols for other successful PIK3CD inhibitors (like idelalisib, leniolisib, and piasclisib) are more extensively documented [3] and can serve as excellent methodological references for studying this drug class.

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## References

1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY dezapelisib [guidetopharmacology.org]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]
3. Phosphoinositide 3-kinase inhibitor [en.wikipedia.org]

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